N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
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Overview
Description
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C11H14N4O2S and its molecular weight is 266.32. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Metal Complex Formation
Metal Coordination Ligand : The molecular structures of derivatives of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, including its methane-, benzene-, and toluenesulfonamide versions, have been reported. These compounds demonstrate potential as ligands for metal coordination due to their ability to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for constructing supramolecular architectures. The differences in their torsion angles and sulfonamide substituents influence their conformations and intermolecular interactions, highlighting their versatility in metal coordination chemistry (Jacobs et al., 2013).
Catalysis and Organometallic Chemistry : The compound and its derivatives have been investigated in the context of organometallic chemistry, specifically in the synthesis and characterization of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes. These complexes have shown potential biological activity, indicating the broader applications of these ligands in catalysis and as bioactive molecules (Li et al., 2010).
Transfer Hydrogenation Catalysts : Additionally, derivatives of N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide, including 1,1,1-trifluoro-N-(2-(pyridin-2-yl)ethyl)methanesulfonamide, have been synthesized and evaluated as precatalysts for transfer hydrogenation of ketones. These studies reveal the potential of such compounds in catalysis, offering efficient and base-free catalytic options for various organic transformations (Ruff et al., 2016).
Mechanism of Action
Target of Action
The primary targets of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide are yet to be identified. The compound belongs to a class of molecules that often interact with various enzymes and receptors, influencing their activity .
Mode of Action
Similar compounds have been shown to interact with their targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Based on its structural similarity to other known compounds, it may influence pathways related to cell signaling, metabolism, or gene expression .
Pharmacokinetics
Similar compounds have been shown to have good absorption and distribution profiles, undergo metabolism in the liver, and be excreted via the kidneys .
Result of Action
Based on the activities of structurally similar compounds, it may lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-18(16,17)13-7-9-15-8-5-11(14-15)10-4-2-3-6-12-10/h2-6,8,13H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLXXZFONNKHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=CC(=N1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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